2-sec-Butyl-3-methoxypyrazine

Catalog No.
S666505
CAS No.
24168-70-5
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-sec-Butyl-3-methoxypyrazine

CAS Number

24168-70-5

Product Name

2-sec-Butyl-3-methoxypyrazine

IUPAC Name

2-butan-2-yl-3-methoxypyrazine

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-4-7(2)8-9(12-3)11-6-5-10-8/h5-7H,4H2,1-3H3

InChI Key

QMQDJVIJVPEQHE-UHFFFAOYSA-N

SMILES

CCC(C)C1=NC=CN=C1OC

Solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2-Methoxy-3-(1-methylpropyl)pyrazine; 2-Methoxy-3-sec-butylpyrazine; 3-sec-Butyl-2-methoxypyrazine;

Canonical SMILES

CCC(C)C1=NC=CN=C1OC

2-sec-Butyl-3-methoxypyrazine is an organic compound with the molecular formula C9H14N2OC_9H_{14}N_2O and a molecular weight of approximately 166.22 g/mol. It belongs to the class of methoxypyrazines, which are aromatic compounds characterized by their distinctive odor and flavor profiles. This particular compound is known for its presence in various natural sources, including certain species of ladybugs, where it may serve ecological functions such as defense or signaling .

The structure of 2-sec-butyl-3-methoxypyrazine features a pyrazine ring substituted with a methoxy group at the third position and a sec-butyl group at the second position. This configuration contributes to its unique sensory properties, making it of interest in both food science and chemical research.

Occurrence and Formation:

  • -sec-Butyl-3-methoxypyrazine (2-SBMP) is a naturally occurring compound found in various plants and microorganisms.
  • It has been identified in Vitis vinifera grapes, specifically the Cabernet Sauvignon variety, contributing to its characteristic aroma profile [].
  • Additionally, 2-SBMP is reported to be a metabolite produced by the yeast Saccharomyces cerevisiae, commonly used in wine and beer fermentation [].

Research on Sensory Characteristics:

  • Studies have explored the role of 2-SBMP in the aroma and flavor of various food products.
  • It is described as possessing earthy and bell pepper-like aromas [, ].
  • Research suggests that 2-SBMP can contribute to the overall sensory profile of certain cheeses, such as Farmstead Cheddar, and influence consumer perception [].

Other Areas of Research:

  • Ongoing scientific research into 2-SBMP is exploring its potential applications in various fields:
    • Flavor science: Understanding the role of 2-SBMP in food flavor perception and potentially using it as a flavoring agent.
    • Agricultural science: Investigating the factors influencing 2-SBMP production in grapes and other crops.
    • Microbial physiology: Studying the metabolic pathways involved in 2-SBMP production by S. cerevisiae and other microorganisms.

The synthesis of 2-sec-butyl-3-methoxypyrazine typically involves several key reactions:

  • Formation of the Pyrazine Ring: The initial step often involves the condensation of appropriate precursors, such as amino acids or other nitrogen-containing compounds, leading to the formation of the pyrazine framework.
  • Methylation: A subsequent methylation step introduces the methoxy group. This can be achieved through various methods, including using methylating agents like dimethyl sulfate under controlled conditions .
  • Purification: After synthesis, purification techniques such as thin-layer chromatography are employed to isolate the desired product from by-products and unreacted materials .

2-sec-Butyl-3-methoxypyrazine exhibits notable biological activities, primarily related to its sensory properties. It has been identified as a compound that contributes to the aroma of certain foods and beverages, particularly in wines and some plant species. Its presence can influence flavor perception significantly.

Research indicates that this compound may also have ecological roles in insect behavior, acting as a deterrent against predators due to its strong odor . Additionally, studies suggest potential antimicrobial properties, although more research is needed to fully understand these effects.

Various synthesis methods have been developed for 2-sec-butyl-3-methoxypyrazine:

  • From Amino Acids: One effective method involves starting from amino acids such as L-valine or L-isoleucine. The process typically includes multiple steps: formation of a hydroxypyrazine intermediate followed by methylation to yield the final product .
  • Novel Techniques: Recent advancements include using resin-based methods for methylation, which can enhance yields and simplify purification processes. For instance, using Ambersep 900 hydroxide as a mild base allows for effective trapping and subsequent methylation of intermediates .
  • Optimization Studies: Various experiments have been conducted to optimize reaction conditions, such as reagent ratios and reaction times, leading to improved yields in laboratory settings .

The applications of 2-sec-butyl-3-methoxypyrazine are diverse:

  • Flavoring Agent: It is commonly used in the food industry as a flavoring agent due to its characteristic aroma.
  • Fragrance Industry: The compound's pleasant scent makes it suitable for use in perfumes and scented products.
  • Research Tool: In scientific studies, it serves as a model compound for investigating pyrazine chemistry and sensory biology .

Several compounds share structural similarities with 2-sec-butyl-3-methoxypyrazine. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-Isobutyl-3-methoxypyrazineSimilar pyrazine structure with isobutyl groupMore potent aroma; often associated with specific wines
2-Methyl-3-methoxypyrazineContains a methyl group instead of sec-butylGenerally milder aroma; used in different flavor contexts
2-Ethyl-3-methoxypyrazineEthyl substitution at the second positionDistinct floral notes; less common than sec-butyl variant

The distinct sec-butyl group in 2-sec-butyl-3-methoxypyrazine contributes to its unique sensory profile compared to these similar compounds. Its specific aroma characteristics make it particularly valuable in culinary applications and flavor science.

Physical Description

colourless to slightly yellow liquid with a bell pepper, galbanum odour

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

166.110613074 g/mol

Monoisotopic Mass

166.110613074 g/mol

Boiling Point

50.00 °C. @ 1.00 mm Hg

Heavy Atom Count

12

Density

0.976-1.002

UNII

62UR370ONE

GHS Hazard Statements

Aggregated GHS information provided by 1523 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 11 of 1523 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1512 of 1523 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24168-70-5

Wikipedia

2-methoxy-3-(1-methylpropyl)pyrazine

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Pyrazine, 2-methoxy-3-(1-methylpropyl)-: ACTIVE

Dates

Modify: 2023-08-15

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